N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Description

Propriétés

IUPAC Name |

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHSFIGAKBKWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396744 | |

| Record name | N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40534-18-7 | |

| Record name | N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Structure and Synthesis of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, a proposed synthetic pathway grounded in established chemical principles, and the analytical methods for its characterization. The methodologies described herein are designed to be robust and reproducible, offering valuable insights for researchers working with related molecular scaffolds.

Introduction and Significance

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine belongs to the class of 2-aminobenzothiazoles, a privileged scaffold in medicinal chemistry. The benzothiazole core is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and neuroprotective activities.[1][2] The tetrahydro- variant, with its partially saturated cyclohexane ring, introduces a three-dimensional character that can be crucial for specific biological interactions. The N-methylation of the exocyclic amine group can further modulate the compound's physicochemical properties, such as its lipophilicity, basicity, and ability to form hydrogen bonds, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

While the parent compound, 2-amino-4,5,6,7-tetrahydrobenzothiazole, and its derivatives are notable as intermediates in the synthesis of pharmaceuticals like pramipexole, the N-methylated analog represents a specific modification that warrants a detailed exploration of its synthesis and properties.[3][4] This guide will, therefore, provide a plausible and scientifically sound pathway for its preparation and characterization.

Chemical Structure Elucidation

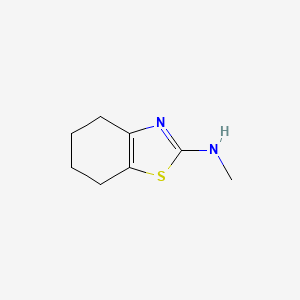

The chemical structure of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is characterized by a benzothiazole core where the benzene ring is hydrogenated, and a methyl group is attached to the exocyclic amine at the 2-position.

-

Molecular Formula: C₈H₁₂N₂S

-

Molecular Weight: 168.26 g/mol

-

IUPAC Name: N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

The numbering of the heterocyclic system follows standard nomenclature, with the sulfur atom at position 1 and the nitrogen atoms at positions 2 (exocyclic) and 3 (endocyclic).

Caption: Chemical structure of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.

Proposed Synthetic Pathway

A logical and efficient synthesis of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can be envisioned in a two-step process, starting from readily available commercial reagents. This proposed pathway leverages the well-established Hantzsch thiazole synthesis for the formation of the core heterocyclic system, followed by a standard N-alkylation.

Sources

"N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine" CAS number 40534-18-7

An In-depth Technical Guide to N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS: 40534-18-7)

This document provides a comprehensive technical overview of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering insights into its synthesis, physicochemical properties, and potential biological significance based on the broader class of 2-aminobenzothiazole derivatives.

Introduction: The 2-Amino-4,5,6,7-tetrahydrobenzothiazole Scaffold

The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a thiazole ring, is a privileged scaffold. Its derivatives are known to exhibit anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2]

The specific subclass of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amines has garnered significant attention, most notably as the foundational structure for drugs like Pramipexole and its enantiomer Dexpramipexole.[3][4] These compounds, which feature a saturated cyclohexene ring fused to the thiazole, are investigated for treating neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).[4][5] The introduction of a methyl group at the 2-amino position, creating N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, modulates the molecule's polarity, hydrogen bonding capability, and metabolic stability, potentially altering its pharmacokinetic and pharmacodynamic profile.

This guide will focus on the synthesis and characterization of this specific N-methylated derivative, providing a framework for its investigation as a novel therapeutic agent.

Physicochemical and Structural Properties

While specific experimental data for N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is not extensively documented in publicly available literature, its properties can be inferred from its constituent parts and comparison with related compounds.

| Property | N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (Predicted) | N-methyl-1,3-benzothiazol-2-amine (Aromatic Analogue)[6][7] | 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (Parent Compound)[8] |

| CAS Number | 40534-18-7 | 16954-69-1 | 29555-03-3 |

| Molecular Formula | C₈H₁₂N₂S | C₈H₈N₂S | C₇H₁₀N₂S |

| Molecular Weight | 168.26 g/mol | 164.23 g/mol | 154.23 g/mol |

| Melting Point (°C) | Data not available | 140-142 | Data not available |

| Boiling Point (°C) | Data not available | 270.1 (at 760 mmHg) | Data not available |

| Appearance | Likely a crystalline solid | Needle-like crystals | Crystalline solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and chloroform. | Soluble in organic solvents. | Soluble in organic solvents. |

The key structural difference is the replacement of the aromatic benzene ring with a saturated cyclohexene ring. This imparts greater conformational flexibility to the molecule compared to its planar aromatic counterpart, N-methyl-1,3-benzothiazol-2-amine.[6] This three-dimensional character can be critical for specific interactions with biological targets.

Synthesis and Purification

A robust synthesis of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can be proposed as a two-stage process, beginning with the well-established synthesis of the parent amine followed by N-methylation. This approach leverages common and reliable synthetic transformations in heterocyclic chemistry.

Stage 1: Synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine

The foundational scaffold is synthesized via the Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thiourea. In this case, the starting materials are 2-chlorocyclohexanone and thiourea.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorocyclohexanone (1.0 eq) and thiourea (1.1 eq) in ethanol (5 mL per mmol of ketone).

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride will form.

-

Neutralization: Filter the solid and wash with cold diethyl ether. To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

-

Purification: The resulting precipitate, the free amine, is then filtered, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or isopropanol.

Stage 2: N-methylation of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine

The secondary amine is formed via nucleophilic substitution on the primary amine. A common and effective method is reductive amination or direct alkylation. For simplicity and high yield, direct alkylation using a methylating agent like methyl iodide is proposed.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the synthesized 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0°C to deprotonate the primary amine. Allow the mixture to stir for 30 minutes. Causality Note: The use of a strong base is crucial to form the highly nucleophilic amide anion, which will readily attack the methylating agent, preventing over-methylation.

-

Methylation: Add methyl iodide (CH₃I, 1.1 eq) dropwise while maintaining the temperature at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final N-methylated compound.

Caption: Proposed two-stage synthesis workflow for the target compound.

Potential Biological Activity and Applications

The biological activity of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has not been specifically reported. However, based on its structural similarity to other pharmacologically active benzothiazoles, several potential applications can be hypothesized.

-

Neuroprotection: As an analogue of pramipexole, this compound is a prime candidate for investigation in neurodegenerative disease models. The parent structure is known to maintain mitochondrial function and reduce reactive oxygen species (ROS).[4] The N-methyl group may influence its ability to cross the blood-brain barrier and its interaction with CNS targets.

-

Anticancer Activity: Numerous 2-aminobenzothiazole derivatives have demonstrated potent and selective antitumor activity against various cancer cell lines.[9] The mechanism often involves cell cycle arrest and the induction of apoptosis.[9]

-

Antimicrobial Properties: The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[10][11] The lipophilicity added by the N-methyl group could enhance membrane permeability and improve antimicrobial efficacy.

Future Research and Development

The characterization and application of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine represents a promising area for further research. The following steps are recommended:

-

Synthesis and Characterization: Execute the proposed synthesis and confirm the structure using modern analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

-

In Vitro Screening: Screen the compound against a panel of cancer cell lines, bacterial and fungal strains, and in assays for neuroprotective activity.

-

Mechanism of Action Studies: For any observed activity, conduct further studies to elucidate the specific biological targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesize additional analogues with different N-alkyl groups or substitutions on the cyclohexene ring to develop a comprehensive SAR profile.

This structured approach will enable a thorough evaluation of the therapeutic potential of this novel benzothiazole derivative.

References

-

Siddiqui, N., et al. (2011). Synthesis and Identification of a New Class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives as Potent Antileukemic Agents. PubMed. Available at: [Link]

- Teva Pharmaceutical Industries Ltd. (2004). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. Google Patents.

-

Teva Pharmaceutical Industries Ltd. (2008). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. European Patent Office. Available at: [Link]

-

Fengchen Technology. (n.d.). Exploring N-Methyl-1,3-Benzothiazol-2-Amine: Properties and Applications. Fengchen Group. Available at: [Link]

-

Makarov, V., et al. (2017). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available at: [Link]

-

ChemSynthesis. (n.d.). N-methyl-1,3-benzothiazol-2-amine. ChemSynthesis. Available at: [Link]

-

Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]

-

Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]

- Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

-

Krasniqi, F., et al. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. ResearchGate. Available at: [Link]

-

Amnerkar, N. D., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. ResearchGate. Available at: [Link]

-

Grokipedia. (n.d.). 2-Aminobenzothiazole. Grokipedia. Available at: [Link]

- PubMed Central. (n.d.). Synthesis and biological evaluation of some 2-aminothiazole sulfonamides as potent biological agents.

-

National Institutes of Health. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PubMed Central. Available at: [Link]

-

MDPI. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available at: [Link]

- National Institutes of Health. (2025).

-

Al-A`arajy, Z. H. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Digital Library. Available at: [Link]

-

PubMed Central. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. IJPER. Available at: [Link]

-

Gribkoff, V. K., & Bozik, M. E. (2008). KNS-760704 [(6R)-4,5,6,7-tetrahydro-N6-propyl-2, 6-benzothiazole-diamine dihydrochloride monohydrate] for the treatment of amyotrophic lateral sclerosis. PubMed. Available at: [Link]

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. KNS-760704 [(6R)-4,5,6,7-tetrahydro-N6-propyl-2, 6-benzothiazole-diamine dihydrochloride monohydrate] for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 6. innospk.com [innospk.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

"N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine" molecular weight and formula

An In-Depth Technical Guide to N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure known for a wide range of biological activities.[1][2][3] This document details the molecular characteristics, synthesis protocols, and potential therapeutic applications of this specific N-methylated derivative. The content is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the study and application of this compound class.

Introduction to the Benzothiazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among these, the benzothiazole ring system is of significant interest.[1][2] This bicyclic structure, consisting of a benzene ring fused to a thiazole ring, is found in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3][4] The versatility of the benzothiazole core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The 2-amino-benzothiazole derivatives, in particular, serve as crucial building blocks for the synthesis of more complex and potent therapeutic candidates.[4][5] The hydrogenation of the benzene ring to a tetrahydro-benzothiazole moiety can further modify the molecule's three-dimensional structure and physicochemical properties, potentially enhancing its interaction with biological targets.

Molecular Profile of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

The specific compound of interest, N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, is a derivative of the 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole core with a methyl group on the exocyclic amine. This substitution can influence its solubility, basicity, and ability to form hydrogen bonds, which are critical for its pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Formula

The chemical structure consists of a cyclohexene ring fused with a 2-(methylamino)thiazole ring.

Caption: Chemical structure of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂S | Calculated |

| Molecular Weight | 168.26 g/mol | [6] |

| Appearance | Likely an off-white to pale yellow solid | Inferred |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and chloroform. | [5] |

| pKa | Estimated to be in the range of 5-7 for the amine group | Inferred |

Synthesis and Characterization

The synthesis of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can be approached through a multi-step process, beginning with the formation of the core heterocyclic structure, followed by N-methylation.

Synthesis of the 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Core

A common and effective method for synthesizing the 2-amino-tetrahydro-benzothiazole core involves the reaction of cyclohexanone with thiourea in the presence of an oxidizing agent like iodine.

Caption: General workflow for the synthesis of the core intermediate.

Experimental Protocol:

-

To a solution of cyclohexanone (1 equivalent) in a suitable solvent such as ethanol, add thiourea (1.2 equivalents).

-

Slowly add a solution of iodine (1.1 equivalents) in the same solvent to the mixture with stirring.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by basification with an appropriate base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.[7]

N-methylation of the Core Structure

The final step is the selective methylation of the exocyclic amino group. This can be achieved through various established methods, such as reductive amination or direct alkylation.

Experimental Protocol (Illustrative):

-

Dissolve the synthesized 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (1 equivalent) in a suitable solvent like methanol.

-

Add an excess of a methylating agent, such as methyl iodide or dimethyl sulfate (caution: these are toxic and should be handled with appropriate safety measures).

-

Add a non-nucleophilic base, such as potassium carbonate, to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure, showing the characteristic peaks for the methyl group, the tetrahydro-benzothiazole core, and the NH proton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, such as N-H and C=N stretching vibrations.

-

Melting Point and Elemental Analysis: To assess the purity of the final product.

Potential Applications in Drug Development

The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry.[2][3] Derivatives have shown a wide array of biological activities, suggesting that N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine could be a valuable candidate for further investigation in several therapeutic areas.

Anticancer Activity

Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[2][5] For instance, some analogs act as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival. The introduction of the N-methyl group can modulate the compound's binding affinity and selectivity for specific kinase targets.

Antimicrobial and Antifungal Activity

The benzothiazole nucleus is present in several antimicrobial and antifungal agents.[4][8] The sulfur and nitrogen atoms in the heterocyclic ring are thought to play a key role in their mechanism of action, which may involve the inhibition of essential microbial enzymes.

Neuroprotective and CNS Applications

Certain tetrahydro-benzothiazole derivatives, such as Dexpramipexole, have been investigated for their neuroprotective effects in conditions like amyotrophic lateral sclerosis (ALS).[9] The structural similarity suggests that N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine could also possess activity in the central nervous system.

Conclusion

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound of significant interest, building upon the well-established therapeutic potential of the benzothiazole scaffold. This guide has provided a detailed overview of its molecular properties, a plausible synthetic route, and its potential applications in drug discovery. Further research and biological evaluation are warranted to fully elucidate the pharmacological profile of this and related compounds, paving the way for the development of novel therapeutics.

References

-

PubChem. (n.d.). 4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]

-

ChemSynthesis. (n.d.). N-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

- Royal Society of Chemistry. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

-

MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Retrieved from [Link]

-

ResearchGate. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Drug Designing and Development. Retrieved from [Link]

-

Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Retrieved from [Link]

-

Grokipedia. (n.d.). 2-Aminobenzothiazole. Retrieved from [Link]

-

PubChem. (n.d.). 4,5,6,7-Tetrahydro-N6-propyl-2,6-benzothiazolediamine. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Retrieved from [Link]

-

NIH. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR. Retrieved from [Link]

-

International Journal of ChemTech Research. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. Retrieved from [Link]

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. jchemrev.com [jchemrev.com]

- 4. jocpr.com [jocpr.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Compound 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine - Chemdiv [chemdiv.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

An In-Depth Technical Guide to the Postulated Mechanism of Action of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

A Whitepaper for Researchers and Drug Development Professionals

Abstract

The 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This technical guide focuses on the specific congener, N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a molecule of significant interest for which the precise mechanism of action has not been fully elucidated. This document synthesizes the known biological activities of structurally related compounds to postulate the most probable mechanisms of action for this specific molecule. We will delve into potential neuroprotective and anticancer pathways, drawing parallels from extensively studied analogs. Furthermore, this guide provides a comprehensive roadmap of experimental protocols for researchers to systematically investigate and validate these hypotheses. Our objective is to provide a foundational understanding and a practical framework for the scientific community to accelerate the exploration of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine as a potential therapeutic agent.

Introduction: The Therapeutic Potential of the Tetrahydrobenzothiazole Scaffold

The benzothiazole nucleus is a cornerstone in the development of therapeutic agents, demonstrating a remarkable diversity of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The saturation of the benzene ring to form the 4,5,6,7-tetrahydro-1,3-benzothiazole core, as seen in our molecule of interest, often imparts favorable pharmacokinetic properties and can fine-tune the biological activity.

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a small molecule with a chemical structure that suggests the potential for interaction with various biological targets. While direct research on this specific compound is limited, its structural similarity to well-characterized molecules allows for the formulation of several compelling hypotheses regarding its mechanism of action. This guide will explore these possibilities, providing a scientifically grounded framework for future research.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the extensive literature on related benzothiazole and tetrahydrobenzothiazole derivatives, we can postulate several likely mechanisms of action for N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.

Neuroprotective Mechanisms

Several analogs of our target molecule exhibit significant neuroprotective effects, suggesting that N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine may act through one or more of the following pathways:

-

Dopamine Receptor Agonism: The enantiomer of a closely related compound, pramipexole, is a potent dopamine D2, D3, and D4 receptor agonist used in the treatment of Parkinson's disease.[4] It is plausible that N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine could also modulate dopaminergic signaling.

-

Mitochondrial Protection and Reduction of Reactive Oxygen Species (ROS): The neuroprotectant KNS-760704, a tetrahydrobenzothiazole derivative, has been shown to maintain mitochondrial function and reduce the production of damaging ROS.[4] This is a critical mechanism for cell survival in neurodegenerative diseases.

-

Glutamate Antagonism: Riluzole, a benzothiazole-based drug, functions as a glutamate antagonist and is used to treat amyotrophic lateral sclerosis (ALS).[1] Given the structural similarities, our target compound could potentially modulate glutamatergic neurotransmission.

-

JNK Inhibition: Some benzothiazole derivatives have been identified as inhibitors of c-Jun NH2-terminal protein kinase (JNK), a key player in ischemic cell death.[5] Inhibition of the JNK signaling pathway is a validated neuroprotective strategy.

Figure 1: Postulated Neuroprotective Mechanisms of Action.

Anticancer Mechanisms

The 2-aminobenzothiazole core is a well-established pharmacophore in the design of anticancer agents.[6][7] The potential anticancer mechanisms of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine could involve:

-

Metabolic Activation by CYP1A1 and DNA Adduct Formation: A prominent mechanism for some 2-(4-aminophenyl) benzothiazoles involves metabolic activation by the cytochrome P450 enzyme CYP1A1.[8] This generates reactive electrophilic species that form adducts with DNA, leading to cell death.[8]

-

Induction of Apoptosis: The formation of DNA adducts and other cellular stresses can trigger programmed cell death, or apoptosis. This is often mediated by the activation of caspases, a family of cysteine proteases.[6]

-

Cell Cycle Arrest: Benzothiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[6]

Figure 2: Postulated Anticancer Signaling Pathway.

Experimental Protocols for Mechanistic Elucidation

To rigorously test the aforementioned hypotheses, a systematic experimental approach is required. The following protocols provide a detailed roadmap for researchers.

In Vitro Assays

Figure 3: Experimental Workflow for In Vitro Mechanistic Studies.

3.1.1. Receptor Binding Assays (Dopamine Receptors)

-

Objective: To determine the binding affinity of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine to dopamine receptor subtypes (D1, D2, D3, D4).

-

Methodology:

-

Prepare cell membrane fractions from cells overexpressing the desired dopamine receptor subtype.

-

Incubate the membrane preparations with a radiolabeled ligand (e.g., [3H]spiperone for D2-like receptors) in the presence of varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values.

-

3.1.2. Enzyme Inhibition Assays (JNK, CYP1A1)

-

Objective: To assess the inhibitory potential of the compound against JNK and CYP1A1 enzymes.

-

Methodology (JNK Kinase Assay):

-

Use a commercially available JNK assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate recombinant JNK enzyme with its substrate (e.g., ATF2) and ATP in the presence of the test compound.

-

After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Determine the IC50 value of the compound.

-

3.1.3. Cell Viability and Cytotoxicity Assays

-

Objective: To evaluate the effect of the compound on the viability of relevant cell lines (e.g., SH-SY5Y neuroblastoma cells, various cancer cell lines).

-

Methodology (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3.1.4. Apoptosis Assays (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by the test compound.

-

Methodology:

-

Treat cells with the compound at its IC50 concentration for various time points.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

In Vivo Models

Based on the in vitro findings, appropriate in vivo models should be selected to validate the mechanism of action.

3.2.1. Neuroprotection Models

-

MPTP-induced Parkinson's Disease Model (Mouse): To assess the compound's ability to protect against dopaminergic neurodegeneration.

-

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke (Rat): To evaluate the neuroprotective effects in an ischemic model.

3.2.2. Oncology Models

-

Xenograft Models: Human cancer cell lines that are sensitive to the compound in vitro can be implanted into immunocompromised mice to assess the in vivo antitumor efficacy.

Data Presentation and Summary

Table 1: Summary of Known Activities of Structurally Related Compounds

| Compound | Primary Mechanism of Action | Therapeutic Area |

| Pramipexole | Dopamine D2/D3/D4 Receptor Agonist[4] | Neurodegeneration (Parkinson's) |

| KNS-760704 | Mitochondrial Protection, ROS Reduction[4] | Neurodegeneration (ALS) |

| Riluzole | Glutamate Antagonist[1] | Neurodegeneration (ALS) |

| 2-(4-aminophenyl) benzothiazoles | CYP1A1 Activation, DNA Adducts[8] | Oncology |

| AS601245 | JNK Inhibition[5] | Neuroprotection (Ischemia) |

Conclusion and Future Directions

While the precise mechanism of action of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine remains to be definitively established, the evidence from structurally related compounds points towards promising potential in the fields of neuroprotection and oncology. The hypotheses presented in this guide, centered around dopamine receptor modulation, mitochondrial protection, and metabolic activation leading to cytotoxicity, provide a solid foundation for future research.

The experimental protocols outlined herein offer a clear and logical path for the systematic investigation of these potential mechanisms. It is imperative that future studies focus on a multi-faceted approach, combining in vitro target-based assays with cellular and in vivo models to build a comprehensive understanding of the pharmacological profile of this intriguing molecule. The elucidation of its mechanism of action will be a critical step in unlocking its full therapeutic potential.

References

-

Synthesis and Identification of a New Class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives as Potent Antileukemic Agents. PubMed. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

-

(6R)-2,6-Diamino-4,5,6,7-Tetrahydrobenzothiazole: Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

(S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazole 3-Oxide. Pharmaffiliates. Available at: [Link]

-

Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. Available at: [Link]

-

A REVIEW ON PHARMACOLOGICAL ACTIVITY AND SYNTHETIC METHODS OF BENZOTHIAZOLE NUCLEUS. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available at: [Link]

-

Exploring N-Methyl-1,3-Benzothiazol-2-Amine: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed Central. Available at: [Link]

-

KNS-760704 [(6R)-4,5,6,7-tetrahydro-N6-propyl-2, 6-benzothiazole-diamine dihydrochloride monohydrate] for the treatment of amyotrophic lateral sclerosis. PubMed. Available at: [Link]

-

Benzo(d)thiazol-2-amine. PubChem. Available at: [Link]

-

2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. PubMed. Available at: [Link]

-

AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties. PubMed. Available at: [Link]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. KNS-760704 [(6R)-4,5,6,7-tetrahydro-N6-propyl-2, 6-benzothiazole-diamine dihydrochloride monohydrate] for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Targets of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

A Senior Application Scientist's Perspective on Target Identification and Validation

Executive Summary

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine belongs to the broader class of 2-aminobenzothiazoles, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities.[1] While direct extensive research on this specific N-methylated and tetrahydro-benzothiazole derivative is limited, a comprehensive analysis of structurally related compounds provides a strong foundation for predicting and validating its potential biological targets. This guide synthesizes current knowledge on the biological activities of 2-aminobenzothiazole derivatives to hypothesize potential targets for N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and outlines a robust, field-proven experimental workflow for their identification and validation. The primary audiences for this guide are researchers, scientists, and drug development professionals.

Introduction: The 2-Aminobenzothiazole Scaffold - A Versatile Pharmacophore

The 2-aminobenzothiazole core, a bicyclic heterocycle containing a fused benzene and thiazole ring, is a cornerstone in the development of therapeutic agents.[2] This structural motif is present in a wide array of molecules demonstrating antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] The versatility of the 2-aminobenzothiazole scaffold stems from its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[3]

The specific compound of interest, N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, possesses two key structural modifications compared to the parent 2-aminobenzothiazole:

-

N-methylation: The addition of a methyl group to the exocyclic amine can significantly alter the compound's physicochemical properties, such as its lipophilicity, basicity, and hydrogen bonding capacity. This, in turn, can influence its pharmacokinetic profile and target interactions.

-

Tetrahydro-benzothiazole core: The saturation of the benzene ring to a cyclohexane ring introduces conformational flexibility. This three-dimensional character can be crucial for fitting into specific binding pockets of target proteins.

A notable example of a therapeutic agent with a similar tetrahydro-benzothiazole core is Dexpramipexole, which has been investigated for its neuroprotective effects.[5][6]

Hypothesized Biological Targets Based on Structural Analogs

Based on the extensive literature on 2-aminobenzothiazole derivatives, several key classes of proteins emerge as high-probability targets for N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.

A significant number of 2-aminobenzothiazole derivatives have been reported as potent kinase inhibitors.[7] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminobenzothiazole scaffold can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a common feature in ATP-binding sites.

Potential Kinase Targets:

-

PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Several 2-aminobenzothiazole derivatives have shown inhibitory activity against key kinases in this pathway, such as PI3K, Akt, and mTOR.[7]

-

Receptor Tyrosine Kinases (RTKs): Overactivation of RTKs like EGFR and c-MET is a common driver of tumorigenesis.[3][7] The 2-aminobenzothiazole scaffold has been successfully incorporated into inhibitors of these kinases.[3]

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. The structural features of 2-aminobenzothiazole derivatives make them suitable candidates for interacting with the transmembrane domains of GPCRs.

The neuroprotective and anti-inflammatory activities of some 2-aminobenzothiazoles suggest their interaction with enzymes central to these processes.[1][2]

Potential Enzyme Targets:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory cascade. Some 2-aminobenzothiazole derivatives have demonstrated COX inhibitory activity.[9]

-

Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria. Sulfonamide-containing benzothiazole derivatives have been shown to inhibit DHPS, leading to antibacterial activity.[10]

Certain 2-(4-aminophenyl)benzothiazoles are potent agonists of the Aryl Hydrocarbon Receptor (AhR).[11] Activation of AhR induces the expression of cytochrome P450 enzymes, particularly CYP1A1, which can metabolize these compounds into active anti-tumor agents.[11]

A Validated Experimental Workflow for Target Identification and Deconvolution

The following section outlines a systematic and robust workflow for identifying and validating the biological targets of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. This workflow is designed to progress from broad, unbiased screening to specific, hypothesis-driven validation.

Caption: A systematic workflow for target identification and validation.

-

Step 1: In Silico Screening (Computational Approach)

-

Rationale: To rapidly screen large databases of protein structures to identify potential binding partners for the compound.

-

Methodology:

-

Reverse Docking: Dock the 3D structure of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine against a library of known protein binding sites.

-

Pharmacophore Modeling: Build a pharmacophore model based on the structural features of the compound and screen it against a database of protein structures.

-

Target Prioritization: Rank the potential targets based on docking scores, binding energies, and biological relevance.

-

-

-

Step 2: Phenotypic Screening (Unbiased Cellular Approach)

-

Rationale: To identify cellular pathways and processes modulated by the compound without a preconceived target.

-

Methodology:

-

Cell Viability Assays: Screen the compound against a panel of diverse cancer cell lines to identify potential anti-proliferative activity.

-

High-Content Imaging: Use automated microscopy to assess the compound's effects on various cellular parameters (e.g., cell cycle, apoptosis, morphology).

-

Pathway Analysis: Analyze the phenotypic data to infer which signaling pathways are being affected.

-

-

-

Step 3: Biochemical and Biophysical Binding Assays

-

Rationale: To confirm a direct physical interaction between the compound and the prioritized protein targets from Phase 1.

-

Methodology:

-

Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure the binding of the compound in real-time to determine binding kinetics (k_on, k_off) and affinity (K_D).

-

Isothermal Titration Calorimetry (ITC): Directly measure the heat released or absorbed during the binding event to determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

-

Thermal Shift Assay (TSA): Measure the change in the melting temperature of the target protein upon compound binding. An increase in melting temperature indicates stabilization and binding.

-

-

-

Step 4: In Vitro Functional Assays

-

Rationale: To determine the functional consequence of the compound binding to its target.

-

Methodology:

-

Enzyme Inhibition Assays: If the target is an enzyme, measure the compound's ability to inhibit its catalytic activity and determine the IC50 value.

-

Receptor Signaling Assays: If the target is a receptor, use cell-based reporter assays to determine if the compound acts as an agonist or antagonist.

-

-

-

Step 5: Cellular Target Engagement

-

Rationale: To confirm that the compound engages its target within a cellular context.

-

Methodology:

-

Cellular Thermal Shift Assay (CETSA): Measure the thermal stabilization of the target protein in intact cells upon compound treatment.

-

NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay to quantify compound binding to a specific protein target in live cells.

-

-

-

Step 6: In Vivo Studies

-

Rationale: To evaluate the compound's efficacy and target engagement in a living organism.

-

Methodology:

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and correlate them with target modulation.

-

Animal Models of Disease: Test the compound's efficacy in relevant animal models (e.g., tumor xenografts for cancer).

-

-

Data Presentation and Interpretation

All quantitative data generated from the experimental workflow should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Example Data Summary for a Hypothesized Kinase Target

| Assay Type | Parameter | Value |

| Binding Assays | ||

| SPR | K_D | 150 nM |

| ITC | K_D | 180 nM |

| Functional Assays | ||

| Enzyme Inhibition | IC50 | 250 nM |

| Cellular Assays | ||

| Cellular Target Engagement (CETSA) | EC50 | 500 nM |

| Cell Viability | GI50 | 1.2 µM |

Illustrative Signaling Pathway

The following diagram illustrates the potential interaction of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with the PI3K/Akt/mTOR signaling pathway, a high-priority target class for 2-aminobenzothiazole derivatives.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

While direct biological data for N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is not extensively available, its structural relationship to a well-established class of biologically active compounds provides a strong basis for hypothesizing its potential targets. The systematic, multi-phased experimental workflow detailed in this guide offers a robust framework for the scientific community to elucidate its mechanism of action and unlock its therapeutic potential. The convergence of computational, biochemical, cellular, and in vivo approaches is critical for a comprehensive understanding of this promising compound.

References

- IAJESM. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Advance Journal of Engineering, Science and Management.

-

Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

-

Li, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]

-

Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. [Link]

-

Krasil'nikova, E. A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin. [Link]

-

El-Sayed, N. F., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

-

Li, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

-

Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

-

Kumar, A., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

-

Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. [Link]

-

ChemSynthesis. (n.d.). N-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

Al-A`arajy, Z. H. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

-

El-Sayed, N. F., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. [Link]

-

Fengchen Group. (n.d.). Exploring N-Methyl-1,3-Benzothiazol-2-Amine: Properties and Applications. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Pharmaceuticals. [Link]

-

Sharma, B., et al. (2007). 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. Journal of Pharmacy and Pharmacology. [Link]

-

Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (2024). Results in Chemistry. [Link]

Sources

- 1. iajesm.in [iajesm.in]

- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmacyjournal.in [pharmacyjournal.in]

- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Foreword

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the spectroscopic characterization of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS: 40534-18-7). The structural elucidation of novel or synthesized compounds is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, providing an unambiguous roadmap to the molecular architecture.

While extensive public repositories of experimental spectra for this specific N-methylated derivative are limited, this guide presents a robust, predictive analysis grounded in fundamental spectroscopic principles and comparative data from structurally similar analogs. It is designed to function as both a reference and a practical workflow for scientists who have synthesized this molecule and require a validated method for confirming its identity, purity, and structure.

Molecular Structure and Spectroscopic Implications

To interpret spectroscopic data, one must first understand the molecule's structural features. N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a heterocyclic compound with a molecular formula of C₈H₁₂N₂S and a molecular weight of 168.26 g/mol .[1][2]

Key Structural Features:

-

Tetrahydrobenzothiazole Core: A bicyclic system where a thiazole ring is fused to a cyclohexene ring.

-

Secondary Amine: The exocyclic amine is N-methylated, creating a secondary amine (-NH-CH₃) group. This is a critical distinction from its primary amine parent compound.

-

Aliphatic Ring: The saturated 4,5,6,7-tetrahydro portion provides distinct signals in the aliphatic region of NMR spectra.

-

Thiazole Moiety: Contains a C=N double bond and a sulfur atom, influencing the electronic environment and providing characteristic spectroscopic signatures.

Below is the chemical structure with a systematic numbering scheme used for the assignment of NMR signals throughout this guide.

Caption: Structure of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: A Self-Validating System

A robust protocol is essential for reproducible and accurate data.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS). Causality: TMS provides a sharp singlet at 0.00 ppm, serving as a universal reference point for the chemical shift scale.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex multiplets in the aliphatic region.

-

Data Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).

-

Validation (D₂O Exchange): After the initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. Trustworthiness: The labile N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish. This is a definitive test to confirm the assignment of the N-H peak.[3]

Predicted ¹H NMR Data and Interpretation

The following table outlines the predicted ¹H NMR signals for the molecule. These predictions are based on standard chemical shift values and data from the unmethylated parent compound, 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.[4]

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Insights |

| N-H | 5.0 - 6.5 | Broad Singlet (br s) | 1H | The chemical shift is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This signal will disappear upon D₂O exchange. |

| N-CH₃ | ~2.9 - 3.1 | Singlet (s) | 3H | This singlet is characteristic of a methyl group attached to a nitrogen atom within this heterocyclic system. It is deshielded compared to an alkyl C-CH₃ group. |

| H-4, H-7 | ~2.5 - 2.7 | Multiplet (m) | 4H | These methylene protons are adjacent to the C=C bond of the thiazole ring (C3a=C7a), causing them to be deshielded and appear further downfield compared to the other aliphatic protons. |

| H-5, H-6 | ~1.7 - 1.9 | Multiplet (m) | 4H | These are standard aliphatic methylene protons, appearing in the typical range for a cyclohexane ring system. They are expected to be complex multiplets due to coupling with each other and with H-4/H-7. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial. Causality: The natural abundance of ¹³C is only 1.1%, and it has a much smaller gyromagnetic ratio than ¹H, resulting in a significantly lower intrinsic signal-to-noise ratio. Higher concentrations help to compensate for this.

-

Instrument Setup: Utilize a 100 or 125 MHz NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum. Causality: Broadband proton decoupling removes ¹H-¹³C coupling, causing all carbon signals to appear as singlets. This simplifies the spectrum and improves the signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation

Based on known chemical shift ranges and data from analogous structures, the following ¹³C signals are predicted.[4][5]

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale and Insights |

| C2 (C=N) | ~165 - 168 | This carbon is part of the guanidinic system (N-C=N) and is highly deshielded, appearing far downfield. |

| C3a, C7a | ~145, ~115 | These are the sp²-hybridized carbons at the ring fusion. Their exact shifts depend on the substitution, but they reside in the olefinic/aromatic region. |

| N-CH₃ | ~30 - 35 | A characteristic shift for a methyl group attached to a nitrogen atom. |

| C4, C7 | ~25 - 28 | Aliphatic carbons adjacent to the sp² carbons of the fused ring system. |

| C5, C6 | ~22 - 24 | Standard aliphatic sp³ carbons in the middle of the cyclohexane ring chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

Caption: A typical workflow for Attenuated Total Reflectance (ATR) FTIR.

Predicted IR Data and Interpretation

The presence of the N-methyl secondary amine is the most distinguishing feature compared to its primary amine analog.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Insights |

| 3350 - 3310 | N-H Stretch | Secondary Amine (-NH) | Medium, Sharp | This single peak is a hallmark of a secondary amine.[3][6] This contrasts with a primary amine (-NH₂), which would show two distinct peaks (symmetric and asymmetric stretches). |

| 2930 - 2850 | C-H Stretch | Aliphatic (CH₂) | Strong | These absorptions confirm the presence of the saturated cyclohexane ring. |

| ~1620 | C=N Stretch | Thiazole Ring | Medium to Strong | Characteristic stretching vibration for the imine functionality within the heterocyclic ring system. |

| ~1540 | N-H Bend | Secondary Amine (-NH) | Medium | Bending vibration associated with the secondary amine group. |

| 1350 - 1250 | C-N Stretch | Amine | Medium | Corresponds to the stretching of the C-N bonds in the molecule. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol

-

Technique Selection: Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that provides more extensive fragmentation patterns.

-

Sample Preparation (ESI): Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid. Causality: Formic acid aids in the protonation of the analyte, facilitating the formation of the [M+H]⁺ ion.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

Predicted MS Data and Interpretation

-

Molecular Ion: The exact mass of C₈H₁₂N₂S is 168.0721. In high-resolution MS (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 169.0799 . This precise measurement is a powerful confirmation of the elemental composition.

-

Fragmentation Pattern (EI): In a typical EI spectrum, the molecular ion peak [M]⁺• would be observed at m/z 168 . Key fragmentation pathways would include:

-

Loss of a methyl radical (•CH₃) to give a fragment at m/z 153 .

-

Retro-Diels-Alder reaction on the cyclohexene ring, leading to the loss of ethene (C₂H₄), resulting in a fragment at m/z 140 .

-

Sources

- 1. 40534-18-7 Cas No. | N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | Matrix Scientific [matrixscientific.com]

- 2. N-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-AMINE | 40534-18-7 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

Solubility and Stability Studies of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS: 40534-18-7, Molecular Formula: C₈H₁₂N₂S). As a member of the benzothiazole class of compounds, which are known for their diverse pharmacological activities, a thorough understanding of its physicochemical properties is paramount for any research or drug development program[1][2]. This document outlines detailed, field-proven protocols for determining thermodynamic solubility and for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines[3][4][5]. The rationale behind experimental choices, the development of a stability-indicating analytical method, and data interpretation are discussed to provide a self-validating system for researchers.

Introduction and Strategic Importance

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a bicyclic system with a basic methylamino group. Such scaffolds are of significant interest in medicinal chemistry[2]. However, before any meaningful biological evaluation or formulation development can occur, two fundamental questions must be answered: "How well does it dissolve?" and "How stable is it?".

The answers to these questions dictate the entire development trajectory of a compound. Solubility impacts bioavailability and the feasibility of formulation, while stability determines storage conditions, shelf-life, and potential toxicity from degradation products[3][5]. This guide provides the strategic and experimental logic to rigorously characterize these critical attributes.

Physicochemical Characterization and Solubility Profile

Understanding the solubility of a compound is the foundational step in its development. It governs the choice of solvents for synthesis, purification, in vitro assays, and ultimately, the design of a drug delivery system. Based on its chemical structure—a fused, non-aromatic ring system lending lipophilicity and a basic amine group that can be protonated—we can predict its solubility behavior.

2.1 Predicted Solubility Profile

The compound's solubility is expected to be highly pH-dependent. The 2-amino group provides a site for protonation, which would significantly increase its solubility in acidic aqueous solutions. Conversely, in neutral or basic media, the free base is expected to exhibit low aqueous solubility. It is predicted to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Table 1: Predicted Thermodynamic Solubility of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

| Solvent System | Predicted Solubility | Rationale |

| Purified Water | Very Low | The molecule's core is largely lipophilic, with limited hydrogen bonding potential beyond the amino group. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | At physiological pH, the amino group is only partially ionized, resulting in limited aqueous solubility. |

| Acidic Buffer (e.g., 0.1 N HCl, pH 1.2) | Moderate to High | Protonation of the basic 2-methylamino group forms a salt, which dramatically increases aqueous solubility[6]. |

| Ethanol | Soluble | Ethanol's polarity is suitable for disrupting the crystal lattice and solvating the molecule. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful, aprotic polar solvent capable of dissolving a wide range of compounds, though stability in DMSO should be monitored[7]. |

2.2 Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures that the system reaches equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent system (from Table 1).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours. Causality: This extended period of agitation ensures the dissolution process reaches a true equilibrium state.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let undissolved solids settle.

-

Sampling and Filtration: Carefully withdraw an aliquot from the supernatant of each vial. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low drug binding) to remove all undissolved particles. Causality: Filtration is a critical step to ensure that only the dissolved compound is being measured.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Stability Profile and Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement designed to deliberately degrade a compound under conditions more severe than accelerated stability testing[5]. These studies are essential for several reasons:

-

To identify likely degradation products and establish degradation pathways[5].

-

To demonstrate the specificity of the analytical method, proving it is "stability-indicating"[8].

-

To inform the development of a stable formulation and define appropriate storage conditions[3][4].

3.1 Potential Degradation Pathways

For benzothiazole derivatives, degradation can often occur at the heterocyclic core or labile functional groups. Potential vulnerabilities for N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine include:

-

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming a sulfoxide or sulfone.

-

Hydrolysis: Under harsh acidic or basic conditions, the amine group could be susceptible to hydrolysis, although this is generally less common for stable C-N bonds.

-

Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to photolytic decomposition[9].

3.2 Experimental Protocol: Forced Degradation Studies

A stock solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile) is prepared. This stock is then subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.

Methodology:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample with NaOH before analysis[6].

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period. Neutralize the sample with HCl before analysis[6].

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. The reaction is monitored at several time points and can be stopped by quenching if necessary[6].

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C). Samples are taken at various time points, dissolved in a suitable solvent, and analyzed.

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (ICH Q1B compliant photo-chamber, e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in foil to shield it from light.

Analytical Keystone: The Stability-Indicating HPLC Method A robust, stability-indicating RP-HPLC method is the cornerstone of any stability study. It must be capable of separating the intact parent compound from all process impurities and degradation products.

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-